methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety fused with a pyrrole ring
Preparation Methods
The synthesis of methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents.
Cyclization: Intramolecular cyclization reactions can be facilitated by catalysts like L-proline.
Scientific Research Applications
Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the enzyme DprE1 in Mycobacterium tuberculosis, leading to the disruption of cell wall synthesis and bacterial growth . Additionally, the compound’s antimicrobial activity is attributed to its ability to chelate metal ions, thereby interfering with essential biological processes in microbial cells .
Comparison with Similar Compounds
Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate can be compared with other benzothiazole derivatives:
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used as a catalyst or ligand in organic synthesis.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzothiazole: Known for its antimicrobial properties.
6-Hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile: Exhibits significant anticancer activity.
This compound stands out due to its unique combination of a benzothiazole and pyrrole ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety fused with a pyrrole ring and an ester functional group. Its molecular formula is C18H16N3O3S with a molecular weight of approximately 351.4 g/mol .
Mechanisms of Biological Activity
Research indicates that compounds containing benzothiazole and pyrrole rings exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties against various pathogens .
- Anticancer Properties : Benzothiazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory mediators, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for gram-positive bacteria and higher MICs for gram-negative bacteria .
- Anticancer Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls .
- Anti-inflammatory Research : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .
Table 1: Biological Activities of this compound
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C19H15N3O3S/c1-25-19(24)11-6-8-12(9-7-11)22-10-14(23)16(17(22)20)18-21-13-4-2-3-5-15(13)26-18/h2-9,20,23H,10H2,1H3 |
InChI Key |
BBYAAGVQKFDHBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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